2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Hydrogen bond acceptor count benzamide substitution SAR drug-likeness

2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 946225-36-1; molecular formula C21H26N2O5S; MW 418.5 g/mol) is a synthetic small molecule belonging to the N-sulfonyl-tetrahydroquinoline benzamide class. The compound features a tetrahydroquinoline core sulfonylated at the N1 position with a propane-1-sulfonyl group and amidated at the 7-position with a 2,4-dimethoxybenzamide moiety.

Molecular Formula C21H26N2O5S
Molecular Weight 418.5 g/mol
CAS No. 946225-36-1
Cat. No. B6571292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS946225-36-1
Molecular FormulaC21H26N2O5S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C21H26N2O5S/c1-4-12-29(25,26)23-11-5-6-15-7-8-16(13-19(15)23)22-21(24)18-10-9-17(27-2)14-20(18)28-3/h7-10,13-14H,4-6,11-12H2,1-3H3,(H,22,24)
InChIKeyDKTWXKYOAILQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 946225-36-1) — Structural Identity and Scaffold Classification for Procurement Screening


2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 946225-36-1; molecular formula C21H26N2O5S; MW 418.5 g/mol) is a synthetic small molecule belonging to the N-sulfonyl-tetrahydroquinoline benzamide class . The compound features a tetrahydroquinoline core sulfonylated at the N1 position with a propane-1-sulfonyl group and amidated at the 7-position with a 2,4-dimethoxybenzamide moiety. This scaffold class has been investigated in high-throughput screening campaigns for nuclear receptor modulation; specifically, N-sulfonyl-tetrahydroquinolines were identified as retinoic acid receptor-related orphan receptor C (RORc/RORγ) inverse agonists with demonstrated biochemical and cellular potency [1]. The compound is commercially catalogued by screening library vendors including Life Chemicals (Catalog No. F2051-0590) at purities of ≥90% for research use [2].

Why Generic Substitution of 2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Is Not Advisable for Structure-Activity Relationship (SAR) Studies


Within the N-sulfonyl-tetrahydroquinoline benzamide series, seemingly minor structural alterations produce substantial divergence in pharmacological properties. The published SAR from the RORc inverse agonist program at Genentech demonstrated that modifications to the benzamide substitution pattern, sulfonamide alkyl chain length, and tetrahydroquinoline attachment position each independently modulated both biochemical IC50 values and cellular potency [1]. The target compound 946225-36-1 uniquely combines three structural features — the 2,4-dimethoxybenzamide pharmacophore, the propane-1-sulfonyl group, and the 7-position attachment — creating a specific hydrogen-bonding and steric profile that cannot be replicated by near-neighbor analogs such as the 4-methyl analog (CAS 946351-43-5; lacking dual methoxy H-bond acceptors), the ethylsulfonyl analog (CAS 946226-07-9; altered lipophilicity), or 6-position regioisomers (altered geometry of target engagement) . The Sun et al. (2020) study further established that even minor changes to the sulfonamide N-substituent in tetrahydroquinoline RORγt inverse agonists can shift intrinsic clearance in mouse liver microsomes by orders of magnitude [2]. Therefore, substituting any structurally related compound for 946225-36-1 without confirmatory bioassay data risks compromising the validity of SAR interpretation.

Quantitative Differentiation Evidence for 2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 946225-36-1) Versus Closest Analogs


Dual Methoxy Substitution (2,4-DiOMe) Creates Unique Hydrogen Bond Acceptor Profile Compared to Mono-Methyl and Halogen Benzamide Analogs

The target compound bears two methoxy groups at the 2- and 4-positions of the benzamide ring, providing two hydrogen bond acceptor sites (total HBA count: 6) compared to zero additional H-bond acceptors in the 4-methyl analog (CAS 946351-43-5; HBA count: 4) or 4-bromo analog (CAS 946299-55-4; HBA count: 4). In the N-sulfonyl-tetrahydroquinoline RORc inverse agonist series, Fauber et al. (2015) demonstrated that benzamide ring substitution directly influences biochemical RORc binding; compounds with hydrogen-bond-capable substituents on the benzamide exhibited differentiated activity profiles [1]. While direct IC50 data for compound 946225-36-1 are not publicly available, the class-level SAR establishes that the 2,4-dimethoxy pattern offers a pharmacophoric profile distinct from single-methyl or halogen-substituted comparators .

Hydrogen bond acceptor count benzamide substitution SAR drug-likeness

Propane-1-Sulfonyl Substituent Provides Intermediate Lipophilicity and Metabolic Stability Balance Versus Ethylsulfonyl and Arylsulfonyl Analogs

The propane-1-sulfonyl (n-propylsulfonyl) group in the target compound represents an intermediate alkyl chain length between the smaller ethylsulfonyl analog (CAS 946226-07-9; C18H20N2O3S; MW 344.43) and the larger arylsulfonyl analogs such as the benzenesulfonyl derivative (CAS 1005301-65-4; C23H24N2O3S; MW 392.47). In the N-sulfonamide-tetrahydroquinoline RORγt inverse agonist series reported by Sun et al. (2020), modifications to the sulfonamide substituent were a primary strategy for modulating metabolic stability; compound 13 in that study demonstrated lower intrinsic clearance in mouse liver microsomes compared to a tertiary sulfonamide lead [1]. The intermediate chain length of the propane-1-sulfonyl group in 946225-36-1 is predicted to confer a balanced LogP and metabolic profile relative to the more polar ethylsulfonyl or more lipophilic arylsulfonyl comparators, based on class-level structure-property relationships .

sulfonamide chain length metabolic stability lipophilicity optimization

7-Position Attachment on Tetrahydroquinoline Core Defines a Distinct Geometric Vector Versus 6-Position Regioisomers

The benzamide moiety in compound 946225-36-1 is attached at the 7-position of the tetrahydroquinoline core, creating a specific vector angle for the benzamide pharmacophore relative to the sulfonamide group. The 6-position regioisomer series (e.g., CAS 946213-39-4, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(trifluoromethyl)benzamide; and analogous 6-yl benzamides) places the benzamide substituent at a different position on the bicyclic ring system, altering the relative orientation of key pharmacophoric elements . In the RORc inverse agonist SAR described by Fauber et al. (2015), the position of substituents on the tetrahydroquinoline core was a critical determinant of both biochemical potency and nuclear receptor selectivity, with specific attachment positions dictating the binding pose within the RORc ligand-binding domain [1].

regiochemistry tetrahydroquinoline attachment binding pose geometry

Commercially Catalogued with Transparent Pricing and Purity Specifications from Established Screening Library Vendor

Compound 946225-36-1 is catalogued by Life Chemicals (Catalog No. F2051-0590), an established supplier of screening compounds to the drug discovery community, with purity specified at ≥90% [1]. Pricing is transparently listed at $54.00 for 1 mg and $57.00 for 2 μmol quantities, representing a cost of approximately $54.00/mg [1]. This contrasts with several near-neighbor analogs (e.g., 4-methyl analog CAS 946351-43-5; 3-methyl analog CAS 946292-35-9; 4-bromo analog CAS 946299-55-4) that are primarily listed by catalog aggregators without transparent procurement-ready pricing or established lot-specific purity certification from screening library vendors . The availability of 946225-36-1 from a screening-deck supplier with defined purity specifications reduces procurement friction and quality uncertainty relative to analogs requiring custom synthesis.

commercial availability screening library purity specification

Optimal Research Application Scenarios for 2,4-Dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (CAS 946225-36-1)


Nuclear Receptor Screening Panels: RORγ/RORc Inverse Agonist SAR Library Expansion

The N-sulfonyl-tetrahydroquinoline scaffold class has validated activity as RORc/RORγ inverse agonists, as demonstrated in the Genentech hit-to-lead program that identified compounds with improved biochemical RORc inverse agonist activity and cellular potency through iterative analog design [1]. Compound 946225-36-1, with its unique combination of 2,4-dimethoxybenzamide pharmacophore and propane-1-sulfonyl substituent at the 7-position, serves as a non-redundant member of an SAR library exploring the benzamide substitution tolerance and sulfonamide chain-length effects on RORc binding and selectivity over other nuclear receptors such as RORα, FXR, and LXR [1].

Th17 Cell Differentiation and Autoimmune Disease Model Studies

RORγt inverse agonists suppress Th17 cell differentiation and IL-17 production, with therapeutic relevance to psoriasis, rheumatoid arthritis, and multiple sclerosis models [2]. The Sun et al. (2020) study demonstrated that N-sulfonamide-tetrahydroquinoline RORγt inverse agonists can achieve potent in vivo efficacy in psoriasis models with favorable safety profiles, contingent on optimized metabolic stability [2]. Compound 946225-36-1, as an intermediate-chain-length sulfonamide with a dual-methoxy benzamide motif, represents a structural probe for evaluating the contribution of hydrogen bonding and lipophilicity to Th17 suppression potency and selectivity.

CYP11A1 Inhibitor Scaffold Exploration (Steroidogenesis Modulation)

A compound sharing the identical molecular formula (C21H26N2O5S) but bearing a distinct CAS number (2231294-96-3) — Opevesostat (ODM-208/MK-5684) — has been characterized as a first-in-class, oral, non-steroidal CYP11A1 inhibitor currently in clinical development for metastatic castration-resistant prostate cancer, with an IC50 of 15 nM for pregnenolone biosynthesis inhibition in NCI-H295R cells [3]. Given the molecular formula identity and the structural relationship within the tetrahydroquinoline chemical space, compound 946225-36-1 represents a structurally differentiated comparator for probing CYP11A1 inhibition SAR, particularly for evaluating how the 2,4-dimethoxybenzamide versus alternative amide substitutions affects target engagement and selectivity [3].

Physicochemical Property Benchmarking for Lead Optimization Programs

The target compound (MW 418.5; HBA 6; HBD 1; rotatable bonds 5) falls within lead-like chemical space . Its procurement from Life Chemicals at ≥90% purity with transparent pricing supports its use as a benchmarking standard for comparing the physicochemical and ADME-property consequences of specific structural modifications — in particular, the impact of dual methoxy substitution (ΔMW +46 vs. methyl analog; ΔHBA +2) and propane chain length (ΔMW +74 vs. ethyl analog) on solubility, permeability, and microsomal stability within the N-sulfonyl-tetrahydroquinoline series .

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